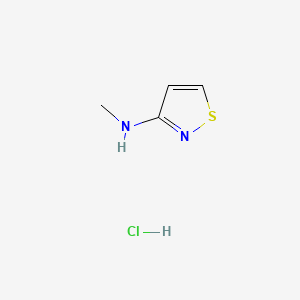![molecular formula C7H12S B13598670 rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol](/img/structure/B13598670.png)
rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(1R,2R,4S)-bicyclo[221]heptane-2-thiol is a bicyclic compound characterized by a thiol group attached to the second carbon of the bicyclo[221]heptane structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol typically involves the following steps:
Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.
Functionalization: The double bond in norbornene is functionalized to introduce a thiol group. This can be achieved through various methods, such as thiol-ene reactions or radical addition of thiols.
Purification: The product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiol-ene reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalysts: Use of catalysts to enhance the reaction rate and selectivity.
Reaction Conditions: Optimization of temperature, pressure, and solvent to maximize yield.
Purification: Industrial purification techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Disulfides: Formed through oxidation of the thiol group.
Sulfides: Result from reduction reactions.
Substituted Derivatives: Products of nucleophilic substitution reactions.
科学研究应用
rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in target molecules, leading to various biological and chemical effects. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.
Signal Transduction: Modulating signaling pathways by interacting with key proteins.
相似化合物的比较
rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol can be compared with other similar compounds to highlight its uniqueness:
rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride: Differing in functional groups, this compound has an amine group instead of a thiol.
rac-(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride: Contains an amino and carboxylic acid group, offering different reactivity.
rac-(1R,2R,4S)-2-bromobicyclo[2.2.1]heptane: Features a bromine atom, leading to distinct chemical behavior.
These comparisons illustrate the unique properties and reactivity of this compound, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C7H12S |
|---|---|
分子量 |
128.24 g/mol |
IUPAC 名称 |
(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol |
InChI |
InChI=1S/C7H12S/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5-,6+,7+/m0/s1 |
InChI 键 |
IOPZYMJYUACERA-RRKCRQDMSA-N |
手性 SMILES |
C1C[C@@H]2C[C@H]1C[C@H]2S |
规范 SMILES |
C1CC2CC1CC2S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



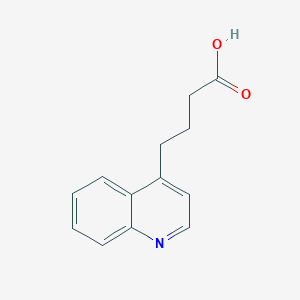
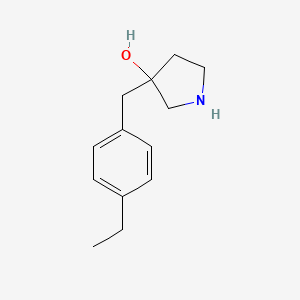
![Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone](/img/structure/B13598606.png)


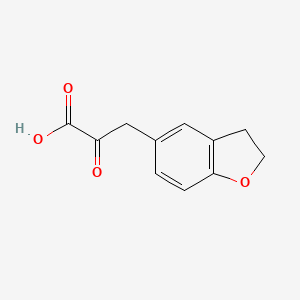



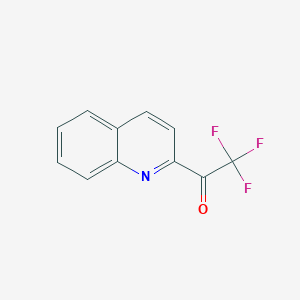
![Tert-butyl2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13598644.png)
